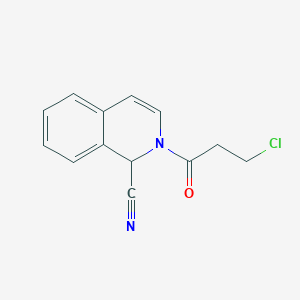

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile

CAS No.: 32409-95-3

Cat. No.: VC15932301

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32409-95-3 |

|---|---|

| Molecular Formula | C13H11ClN2O |

| Molecular Weight | 246.69 g/mol |

| IUPAC Name | 2-(3-chloropropanoyl)-1H-isoquinoline-1-carbonitrile |

| Standard InChI | InChI=1S/C13H11ClN2O/c14-7-5-13(17)16-8-6-10-3-1-2-4-11(10)12(16)9-15/h1-4,6,8,12H,5,7H2 |

| Standard InChI Key | OVKNQLCXEQHYLH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(N(C=CC2=C1)C(=O)CCCl)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a fused bicyclic system comprising a partially saturated isoquinoline ring (1,2-dihydroisoquinoline) linked to a 3-chloropropanoyl group at position 2 and a nitrile group at position 1. The dihydroisoquinoline core reduces aromaticity, enhancing reactivity for further functionalization. The chloropropanoyl moiety introduces electrophilic character, while the nitrile group enables participation in cycloaddition and nucleophilic substitution reactions .

Table 1: Key Identifiers of 2-(3-Chloropropanoyl)-1,2-Dihydroisoquinoline-1-Carbonitrile

| Property | Value | Source |

|---|---|---|

| CAS Number | 32409-95-3 | |

| Molecular Formula | C₁₃H₁₁ClN₂O | |

| Molecular Weight | 246.69 g/mol | |

| Boiling Point | 510.8±50.0 °C (Predicted) | |

| Density | 1.30±0.1 g/cm³ (Predicted) | |

| pKa | -4.92 (Predicted) |

Synonyms and Registry Information

Common synonyms include 2-(3-Chloropropionyl)-1,2-Dihydroisoquinoline-1-Carbonitrile and 1-Isoquinolinecarbonitrile, 2-(3-chloro-1-oxopropyl)-1,2-dihydro- . The compound is cataloged under CBNumber CB0507059 and MDL Number MOL File 32409-95-3 .

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The compound is synthesized via acylation of 1,2-dihydroisoquinoline-1-carbonitrile with 3-chloropropanoyl chloride. This reaction typically employs base catalysts such as sodium hydride in anhydrous tetrahydrofuran (THF) to deprotonate the dihydroisoquinoline nitrogen, facilitating nucleophilic attack on the acyl chloride . Patent literature describes analogous methods for functionalizing dihydroisoquinolines, highlighting the use of chloroformates and phosphine ligands to optimize yield .

Process Optimization

Key parameters influencing synthesis efficiency include:

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

-

Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

-

Catalysts: Copper(I) chloride and chiral phosphine ligands improve regioselectivity in downstream dearomatization reactions .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s high predicted boiling point (510.8°C) suggests low volatility, making it suitable for high-temperature reactions. Its moderate density (1.30 g/cm³) and low aqueous solubility align with hydrophobic intermediates in organic synthesis. The nitrile group contributes to dipole-dipole interactions, enhancing crystalline solid formation .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloropropanoyl group undergoes nucleophilic displacement with amines or alkoxides, yielding amides or esters. For example, reaction with ethylamine produces 2-(3-ethylaminopropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile, a potential pharmacophore .

Dearomatization Reactions

The dihydroisoquinoline core participates in copper-catalyzed hydroboration, forming enantiomerically enriched tetrahydroisoquinolines. This process, detailed in recent studies, employs bis(pinacolato)diboron and chiral phosphine ligands to achieve >98% enantiomeric excess (ee) .

Scheme 1: Dearomatization via Hydroboration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume